Hexacosanol

Descripción general

Descripción

Hexacosanol, also known as n-hexacosanol, is a long-chain saturated fatty alcohol that has been the subject of various studies due to its interesting biological properties and potential applications. It has been extracted from natural sources such as Hygrophila erecta and has been shown to possess neurotrophic properties, which are beneficial for cultured neurons and in the attenuation of neuronal degeneration after injury . Additionally, this compound has been observed to stimulate phagocytosis in macrophages, indicating its potential role in immune response modulation .

Synthesis Analysis

The synthesis of this compound-related compounds has been explored in several studies. For instance, the synthesis of 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane has been achieved starting from 1,10-cyclooctadecanedione, with the identities and conformations of these compounds established by single-crystal X-ray analysis . This demonstrates the feasibility of synthesizing complex this compound derivatives with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of interest, particularly in the context of sterically crowded cyclohexanes. Studies have described the synthesis, crystal structure, conformation, and dynamics of compounds such as hexaspiro[2.0.3.0.2.0.3.0.3.0.3.0]docosane and hexaspiro[2.0.3.0.3.0.3.0.3.0.3.0]tricosane, which adopt a chair conformation in both the solid state and in solution . These findings contribute to a deeper understanding of the conformational behavior of this compound-related molecules.

Chemical Reactions Analysis

The reactivity of this compound in chemical reactions has been explored to a lesser extent. However, the solubility of hexacosane, a related compound, in aliphatic alcohols has been correlated using various methods, including Wilson, UNIQUAC, and NRTL equations . This information is valuable for understanding the interactions of this compound in various solvents and could be relevant for its applications in chemical processes.

Physical and Chemical Properties Analysis

This compound exhibits a range of physical and chemical properties that have been investigated in different contexts. For example, its neurotrophic effects have been demonstrated through its ability to enhance nerve regeneration and functional recovery in mice following sciatic nerve injury . In terms of its chemical properties, this compound has been shown to affect insulin secretion in rats, suggesting a direct effect on the islets of Langerhans . Furthermore, this compound has been used as a hydrophobic wax modifier in the development of sustained-release drug formulations, indicating its utility in pharmaceutical applications .

Relevant Case Studies

Several case studies have highlighted the potential applications of this compound. In the context of biofuels, 1-hexanol, a bio-alcohol with a high carbon number, has been investigated for its use in diesel engines, demonstrating changes in combustion and emission characteristics . Another study showed that this compound could protect hippocampal neurons from neurotoxic degeneration induced by kainic acid, suggesting its potential in treating neurotoxin-related diseases . Additionally, this compound's effects on macrophages in culture have been studied, revealing its capacity to induce morphological changes and enhance phagocytosis .

Aplicaciones Científicas De Investigación

1. Nerve Regeneration

Hexacosanol, a long-chain fatty alcohol, has demonstrated neurotrophic properties and can attenuate the degeneration of cholinergic neurons after injury. It has been found to increase the regeneration rate of both sensory and motor axons in lesioned nerves, leading to improved functional recovery. This was observed in studies where mice were treated with this compound following a sciatic nerve crush, showing significant improvements in axonal regeneration and neuromuscular function (Azzouz et al., 1996).

2. Macrophage Activity

This compound has shown to affect macrophages, a cell type largely present in the brain. When added to mice resident peritoneal macrophages, it induced significant morphological changes and increased their phagocytosis capacity. This suggests that this compound can influence membrane properties involved in macrophage functions (Moosbrugger et al., 1992).

3. Diabetes-Induced Dysfunctions

This compound has been studied for its potential therapeutic effects on various diabetes-induced dysfunctions in rats, such as diabetic nephropathy, diabetic cystopathy, and diabetic ileal dysfunction. It demonstrated an ability to ameliorate diabetes-induced hypercontractility of the ileum and bladder, and prevent increases in serum creatinine, malonaldehyde, and TGF-beta1 concentrations in the kidney. These effects were noted without altering the diabetic status of the rats, indicating a direct influence on the affected organs (Narimatsu et al., 2007; Saito et al., 2006, 2007; Shinbori et al., 2006).

4. Neurotrophic Effects on CNS Neurons

This compound has been found to promote the maturation of central neurons in cultures. It notably increased neurite outgrowth, the number of collaterals in multipolar neurons, and enhanced the biochemical differentiation of cultured neurons. This suggests its potential role in central neuron development (Borg et al., 1987).

5. Prevention of Diabetic Angiopathy

This compound showed beneficial effects on diabetes-induced angiopathy in the rat aorta. It improved hypercontraction produced by norepinephrine and damaged endothelium-dependent relaxation. Furthermore, it reversed the upregulation of muscarinic M3 receptor and iNOS mRNAs in diabetic rats, indicating its potential to ameliorate vascular dysfunction in diabetes (Shinbori et al., 2007).

6. Reduction of Cholesterol Levels

This compound has been found to reduce plasma and hepatic cholesterol by activating AMP-activated protein kinase and suppressing sterol regulatory element-binding protein-2. This indicates its potential use in managing cholesterol levels and improving hepatic steatosis (Lee et al., 2017).

Safety and Hazards

Hexacosanol does not have any specific hazard statements . In case of inhalation, skin contact, eye contact, or ingestion, basic first aid measures such as moving the person to fresh air, washing off with soap and plenty of water, flushing eyes with water, and rinsing mouth with water are recommended .

Mecanismo De Acción

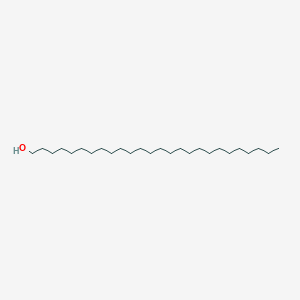

1-Hexacosanol, also known as ceryl alcohol, is a saturated primary fatty alcohol with a carbon chain length of 26 . It is a white waxy solid at room temperature, freely soluble in chloroform, and insoluble in water . It occurs naturally in the epicuticular wax and plant cuticle of many plant species .

Target of Action

1-Hexacosanol primarily targets AMPK (AMP-activated protein kinase) and SREBP2 (Sterol regulatory element-binding protein 2) . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . SREBP2 is a transcription factor that regulates cholesterol synthesis .

Mode of Action

1-Hexacosanol activates AMPK and inhibits SREBP2 . By activating AMPK, it promotes the uptake and oxidation of glucose and fatty acids, which can help maintain energy balance within cells . The inhibition of SREBP2 leads to a decrease in cholesterol synthesis .

Biochemical Pathways

The activation of AMPK by 1-Hexacosanol can lead to the stimulation of hepatic autophagy . Autophagy is a cellular process that breaks down and recycles cellular components, which can be beneficial in conditions of nutrient deprivation . The inhibition of SREBP2 results in hypocholesterolemic activities, leading to a decrease in cholesterol levels .

Pharmacokinetics

Given its solubility in chloroform and insolubility in water , it can be inferred that it may be absorbed in the body through lipid-rich environments, distributed via lipoproteins, metabolized in the liver, and excreted in the bile.

Result of Action

The activation of AMPK and inhibition of SREBP2 by 1-Hexacosanol can lead to an improvement in hepatic steatosis . Hepatic steatosis, also known as fatty liver, is a condition characterized by the accumulation of fat in the liver . By promoting autophagy and reducing cholesterol synthesis, 1-Hexacosanol can help alleviate this condition .

Action Environment

The action, efficacy, and stability of 1-Hexacosanol can be influenced by various environmental factors. For instance, its solubility in chloroform and insolubility in water suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by factors such as temperature and pH, although specific data on this is currently lacking.

Análisis Bioquímico

Cellular Effects

1-Hexacosanol, as a part of policosanols, has been reported to have effects on cellular processes. For instance, it has been suggested to decrease serum cholesterol

Molecular Mechanism

As a part of policosanols, it has been suggested to inhibit HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway, which lowers serum-cholesterol levels

Dosage Effects in Animal Models

While some studies have been conducted on the cholesterol-lowering properties of policosanols (which include 1-Hexacosanol) in animal models

Metabolic Pathways

As a part of policosanols, it has been suggested to be involved in the mevalonate pathway

Propiedades

IUPAC Name |

hexacosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHTZOCLLONTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-28-6 (aluminum[1:3] salt) | |

| Record name | 1-Hexacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027162 | |

| Record name | 1-Hexacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Aldrich MSDS] | |

| Record name | 1-Hexacosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

506-52-5 | |

| Record name | 1-Hexacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexacosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7SD300NNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

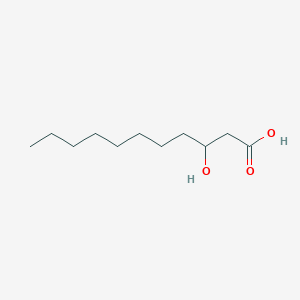

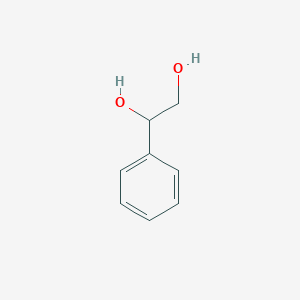

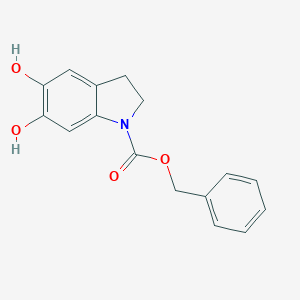

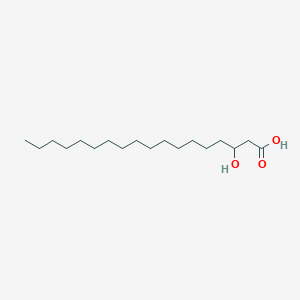

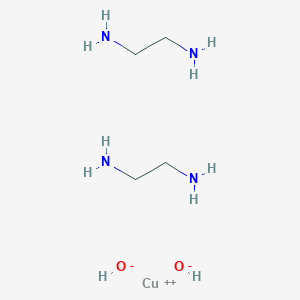

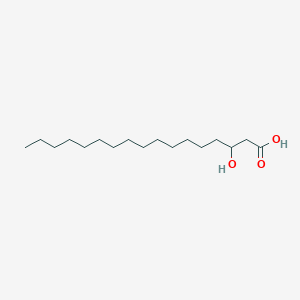

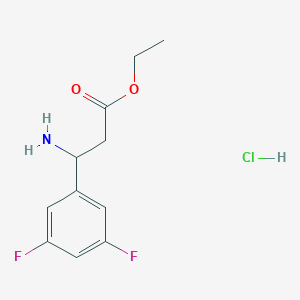

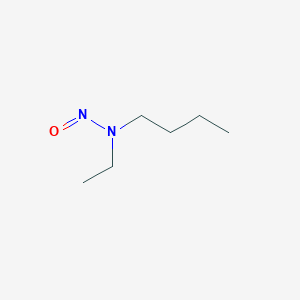

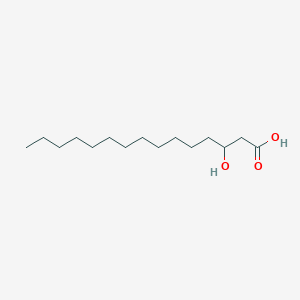

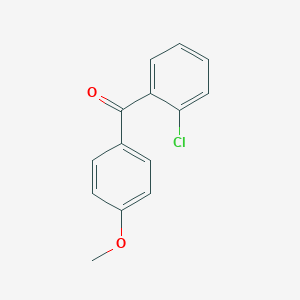

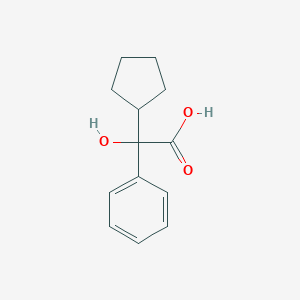

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)